N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]naphthalene-2-sulfonamide
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Overview
Description
N~2~-Benzyl-N~2~-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Sulfonamide Formation: The naphthalenesulfonamide can be prepared by reacting naphthalene-2-sulfonyl chloride with an amine in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the benzyl group and the pyrazole moiety to the naphthalenesulfonamide through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
N~2~-Benzyl-N~2~-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Naphthalenesulfonamides: These compounds share the naphthalene and sulfonamide moieties but differ in their substituents.
Pyrazole Derivatives: Compounds with a pyrazole ring and various substituents exhibit similar biological activities.
Uniqueness
N~2~-Benzyl-N~2~-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide is unique due to its specific combination of a benzyl group, a pyrazole moiety, and a naphthalenesulfonamide structure.
Properties
Molecular Formula |
C23H23N3O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-benzyl-N-[(1-ethylpyrazol-4-yl)methyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C23H23N3O2S/c1-2-25-16-20(15-24-25)18-26(17-19-8-4-3-5-9-19)29(27,28)23-13-12-21-10-6-7-11-22(21)14-23/h3-16H,2,17-18H2,1H3 |
InChI Key |
PKTBZIYVRGWTNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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